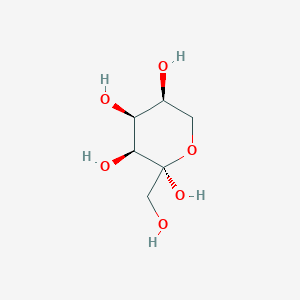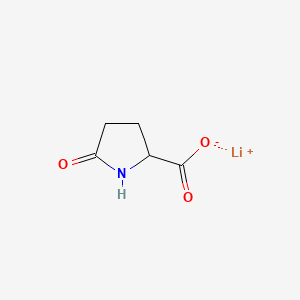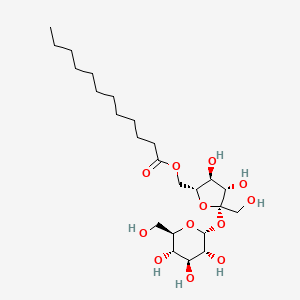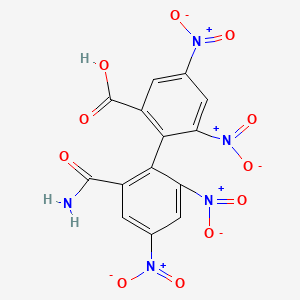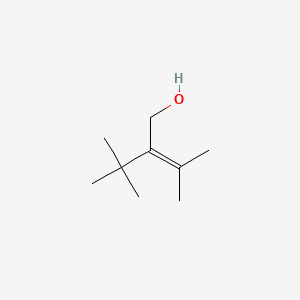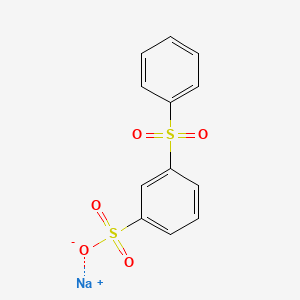
Sodium 3-phenylsulphonylbenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-phenylsulphonylbenzenesulphonate is an organosulfur compound with the molecular formula C₁₂H₉NaO₅S₂ and a molecular weight of 320.31663 g/mol . This compound is known for its unique structural properties, which include a phenylsulfonyl group attached to a benzenesulfonate moiety. It is commonly used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-phenylsulphonylbenzenesulphonate typically involves the sulfonation of benzene derivatives. One common method includes the reaction of benzenesulfonyl chloride with sodium sulfite under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-phenylsulphonylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted benzenesulfonates
Scientific Research Applications
Sodium 3-phenylsulphonylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 3-phenylsulphonylbenzenesulphonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium methanesulfonate
Uniqueness
Sodium 3-phenylsulphonylbenzenesulphonate is unique due to its dual sulfonate groups, which enhance its reactivity and stability compared to other sulfonates. This makes it particularly useful in applications requiring strong sulfonating agents .
Properties
CAS No. |
39616-92-7 |
|---|---|
Molecular Formula |
C12H9NaO5S2 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
sodium;3-(benzenesulfonyl)benzenesulfonate |
InChI |
InChI=1S/C12H10O5S2.Na/c13-18(14,10-5-2-1-3-6-10)11-7-4-8-12(9-11)19(15,16)17;/h1-9H,(H,15,16,17);/q;+1/p-1 |
InChI Key |
AOHSPBYZNKDLIV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


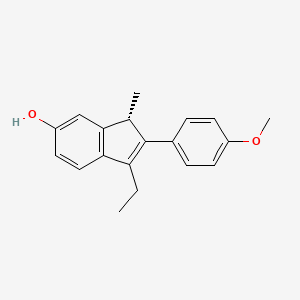


![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12644066.png)

![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)

